7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol
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Overview
Description
7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol is a chemical compound with the molecular formula C₁₄H₂₇NO₃. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol typically involves the reaction of 2-methyl-7-azaspiro[3.5]nonan-2-ol with tert-butoxycarbonyl (Boc) anhydride. The reaction is usually carried out in the presence of a base such as triethylamine, which helps to neutralize the acid by-products formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions, revealing the active amine group. This amine group can then interact with various biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. The spirocyclic structure provides rigidity and specificity to these interactions, enhancing the compound’s effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
- 7-methyl-7-azaspiro[3.5]nonan-2-ol
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Uniqueness
7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection under specific conditions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(16)15-7-5-14(6-8-15)9-13(4,17)10-14/h17H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHJLCCGRSLHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CCN(CC2)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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